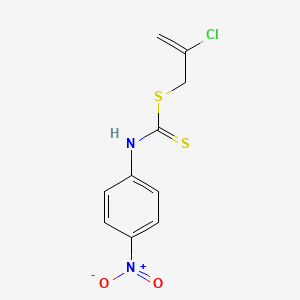
2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloropropenyl group and a nitrophenyl group connected through a carbamodithioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-nitrophenyl isothiocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isothiocyanate, followed by the formation of the carbamodithioate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols and amines can react with the chloropropenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamodithioate linkage can form strong bonds with metal ions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroprop-2-en-1-yl (3,4-dichlorophenyl)carbamodithioate
- 2-Chloroprop-2-en-1-yl (4-methylphenyl)carbamodithioate
Uniqueness
2-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamodithioate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or catalytic processes.
Properties
CAS No. |
62604-02-8 |
|---|---|
Molecular Formula |
C10H9ClN2O2S2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-chloroprop-2-enyl N-(4-nitrophenyl)carbamodithioate |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7(11)6-17-10(16)12-8-2-4-9(5-3-8)13(14)15/h2-5H,1,6H2,(H,12,16) |
InChI Key |
DKZNOQLGIXVRFC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















